molecular formula C13H15FO2 B1408386 (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry CAS No. 1638612-74-4

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry

Cat. No. B1408386
M. Wt: 222.25 g/mol
InChI Key: KBAAMMVYXJFIMQ-NWDGAFQWSA-N
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Description

“(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry” is a chemical compound with the CAS Number: 1638612-74-4. It has a molecular weight of 222.26 and its IUPAC name is (2R,4S)-4-(benzyloxy)-2-fluorocyclohexan-1-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.

Scientific Research Applications

Stereochemistry in Synthesis and Molecular Interactions

  • Studies have demonstrated the significance of stereochemistry in synthesizing complex organic compounds and investigating molecular interactions. For instance, Crossley, Davies, and Hambley (1994) explored the bromohydrination of benzyl (1RS,2SR,4SR)-2-benzyloxycarbonylamino-1-trimethylsilyloxy-bicyclo[2.2.2]oct-5-ene-2-carboxylate, highlighting the role of stereochemistry in the formation of products with potential medicinal applications (Crossley, Davies, & Hambley, 1994).

Crystallography and Molecular Structure

  • Crystallographic studies have utilized stereochemistry to understand molecular structures better. Gómez et al. (2009) investigated various 2-aryl-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepines, including (2RS,4SR) derivatives, to understand their hydrogen-bonded structures, which can have implications in fields like pharmaceuticals and materials science (Gómez et al., 2009).

Exploration of Molecular Dynamics

  • Research by Mosimann and Vogel (2000) on oxetane formation by 1,3-migration of the benzyloxy group in 7-oxabicyclo[2.2.1]hept-2-yl cations provides insights into molecular dynamics and reaction mechanisms, essential for designing efficient synthetic pathways in organic chemistry (Mosimann & Vogel, 2000).

Medicinal Chemistry and Drug Design

  • The stereochemistry of compounds like (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one plays a critical role in medicinal chemistry. For example, studies on the synthesis and structural analysis of related compounds have provided valuable insights for drug design and development. Blanco et al. (2009) explored different hydrogen-bonded structures in tetrahydro-1,4-epoxy-1-benzazepines, which are closely related to (2RS,4SR) derivatives, highlighting the importance of stereochemistry in medicinal chemistry (Blanco et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2R,4S)-2-fluoro-4-phenylmethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAAMMVYXJFIMQ-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(CC1OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H](C[C@H]1OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218332
Record name Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry

CAS RN

1820571-06-9
Record name Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820571-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry
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(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry

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